去乙基特布施嗪

描述

Desethylterbuthylazine (DET) is a degradation product of the herbicide terbuthylazine (TBA), which is widely used in agriculture. DET is formed as TBA degrades and is frequently detected in aquatic ecosystems, often in concentrations exceeding the EU limit of 0.1µg/L. This metabolite is of concern due to its persistence and potential toxicity towards aquatic organisms, as well as its capacity for endocrine disruption in wildlife and humans .

Synthesis Analysis

The synthesis of DET is not directly discussed in the provided papers, as it is a metabolite of terbuthylazine. However, the presence of DET in the environment is indicative of the degradation of terbuthylazine, which is applied as a pesticide in agricultural practices .

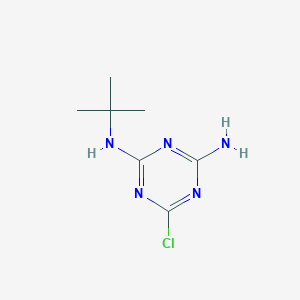

Molecular Structure Analysis

The molecular structure of DET is not explicitly detailed in the provided papers. However, it is known to be a triazine compound, similar to its parent molecule terbuthylazine, but with one ethyl group removed, hence the name desethylterbuthylazine .

Chemical Reactions Analysis

The chemical reactions involving DET are primarily related to its formation from the degradation of terbuthylazine and its subsequent interactions with the environment. DET has higher water solubility and binds more weakly to organic matter compared to terbuthylazine, which increases its mobility and risk for groundwater contamination .

Physical and Chemical Properties Analysis

DET has been identified as having higher water solubility than its parent compound, which contributes to its mobility in aquatic systems. Its affinity for soil organic matter is less than that of terbuthylazine, leading to prolonged contamination risks in water resources. The physical and chemical properties of DET contribute to its persistence in the environment and the challenges associated with its removal from water .

Effects on Aquatic Organisms

Studies have shown that DET can have significant toxic effects on non-target aquatic organisms. For instance, common carp embryos and larvae exposed to DET exhibited lower weight and length, delayed ontogenetic development, and pathological changes to the caudal kidney. The substance also caused a decrease in total superoxide dismutase activity, indicating an impact on the antioxidant system . Similarly, red swamp crayfish exposed to DET showed alterations in biochemical parameters, oxidative stress, and histopathological changes in the gill and hepatopancreas .

Environmental Monitoring and Trends

Monitoring data from the Lombardy Region in Italy revealed spatial and temporal trends of groundwater contamination by terbuthylazine and DET. The DTZ/TBZ ratio was used to distinguish between point and non-point sources of contamination . Another study in the Po plain of Italy identified areas where risk mitigation measures should be focused due to the presence of terbuthylazine and DET in surface water bodies .

Removal Techniques

Conventional water treatment methods do not completely remove DET from drinking water. Techniques such as activated carbon filtration, ozonation, and advanced oxidation processes like UV/H2O2 have been evaluated for their effectiveness in degrading TBA and DET. Constructed wetlands have also been shown to provide a buffer capacity, protecting downstream surface waters from contaminated runoff .

Case Studies on Runoff Reduction

A case study in Northern Italy demonstrated the effectiveness of a vegetative buffer strip in reducing runoff of terbuthylazine and DET from maize fields. The buffer strip significantly reduced the chemical content in water, particularly during the first runoff events, highlighting the importance of such mitigation strategies in agricultural landscapes .

科学研究应用

1. Determination of Terbuthylazine and Desethylterbuthylazine in Human Urine and Hair Samples

- Summary of Application: An isotope-dilution liquid chromatography coupled to electrospray-tandem mass spectrometry method was developed for the determination of Terbuthylazine (TBA), and its metabolite Desethylterbuthylazine (DET) in human urine and hair .

- Methods of Application: Under optimized conditions, analytes were extracted from urine using a solid phase cartridge or from hair by sonication in methanol . Analytes were separated using a C18 reversed-phase chromatographic column and quantified, after positive ionization using a heated electrospray source, by a triple quadrupole mass detector in the selected reaction monitoring mode .

- Results: TBA and DET were determined in specimens of agriculture workers exposed to TBA using the validated method . Hair samples contained TBA levels in the low nanogram per milligram range, and urine samples contained DET levels in the low microgram per liter range .

2. Sorption Properties of Specific Polymeric Microspheres

- Summary of Application: The sorption properties of poly (divinylbenzene) modified in the Diels–Alder reaction towards persistent and mobile metabolites of terbuthylazine were investigated .

- Methods of Application: Batch experiments were carried out to examine the efficiency of desethyl-terbuthylazine and 2-hydroxy-terbuthylazine adsorption on the specific adsorbent and the impact of different factors on the adsorption process .

- Results: Results fit well to a pseudo-second order kinetic model . It was confirmed that hydrogen bonds play an important role in the studied systems . Five times greater sorption of 2-hydroxy-terbuthylazine than desethyl-terbuthylazine was observed .

3. Groundwater Contamination

4. Determination of Terbuthylazine and Desethylterbuthylazine in Human Urine and Hair Samples

- Summary of Application: An isotope-dilution liquid chromatography coupled to electrospray-tandem mass spectrometry method was developed for the determination of Terbuthylazine (TBA), and its metabolite Desethylterbuthylazine (DET) in human urine and hair .

- Methods of Application: Under optimized conditions, analytes were extracted from urine using a solid phase cartridge or from hair by sonication in methanol . Analytes were separated using a C18 reversed-phase chromatographic column and quantified, after positive ionization using a heated electrospray source, by a triple quadrupole mass detector in the selected reaction monitoring mode .

- Results: TBA and DET were determined in specimens of agriculture workers exposed to TBA using the validated method . Hair samples contained TBA levels in the low nanogram per milligram range, and urine samples contained DET levels in the low microgram per liter range .

5. Determination of Terbuthylazine and Desethylterbuthylazine in Environmental Samples

- Summary of Application: An isotope-dilution liquid chromatography coupled to electrospray-tandem mass spectrometry method was developed for the determination of Terbuthylazine (TBA), and its metabolite Desethylterbuthylazine (DET) in environmental samples .

- Methods of Application: Under optimized conditions, analytes were extracted from environmental samples using a solid phase cartridge . Analytes were separated using a C18 reversed-phase chromatographic column and quantified, after positive ionization using a heated electrospray source, by a triple quadrupole mass detector in the selected reaction monitoring mode .

- Results: TBA and DET were determined in specimens of environmental samples exposed to TBA using the validated method . The samples contained TBA and DET levels in the low nanogram per milligram range .

6. Risk Assessment of Groundwater Contamination

安全和危害

未来方向

属性

IUPAC Name |

2-N-tert-butyl-6-chloro-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClN5/c1-7(2,3)13-6-11-4(8)10-5(9)12-6/h1-3H3,(H3,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMKQNTMFZLAJDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=NC(=NC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80184211 | |

| Record name | Desethylterbutylazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desethylterbuthylazine | |

CAS RN |

30125-63-4 | |

| Record name | Desethylterbuthylazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30125-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desethylterbuthylazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030125634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desethylterbutylazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-tert-Butyl-6-chloro-[1,3,5]triazine-2,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESETHYLTERBUTHYLAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NO1MX260Z2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

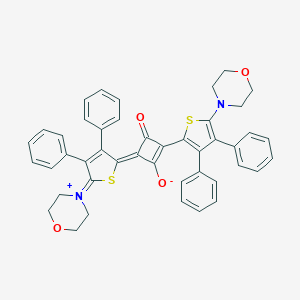

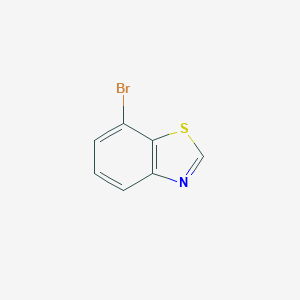

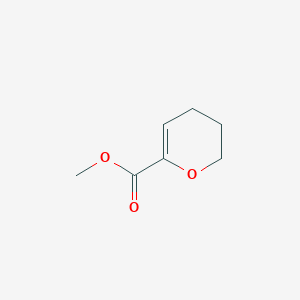

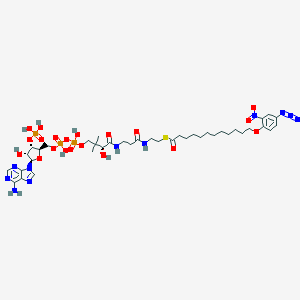

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,4S,5R,6R)-5-acetamido-4-deuteriooxy-2-methoxy-6-[(1R,2R)-1,2,3-trideuteriooxypropyl]oxane-2-carboxylic acid](/img/structure/B152671.png)

![1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid](/img/structure/B152680.png)